Cas no 1342102-32-2 (Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]-)
Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- Chemical and Physical Properties
Names and Identifiers
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- 2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine
- 2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine
- Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]-
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- Inchi: 1S/C12H23NO3/c1-14-10-3-2-4-11(7-10)16-9-12-8-13-5-6-15-12/h10-13H,2-9H2,1H3
- InChI Key: AGFPYZZBBMOBMQ-UHFFFAOYSA-N
- SMILES: O(CC1CNCCO1)C1CCCC(C1)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 201
- XLogP3: 0.5
- Topological Polar Surface Area: 39.7
Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-364576-0.05g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 0.05g |
$1140.0 | 2025-03-18 | |
| Enamine | EN300-364576-0.1g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 0.1g |
$1195.0 | 2025-03-18 | |
| Enamine | EN300-364576-0.25g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 0.25g |
$1249.0 | 2025-03-18 | |
| Enamine | EN300-364576-0.5g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 0.5g |
$1302.0 | 2025-03-18 | |
| Enamine | EN300-364576-1.0g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 1.0g |
$1357.0 | 2025-03-18 | |
| Enamine | EN300-364576-2.5g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 2.5g |
$2660.0 | 2025-03-18 | |
| Enamine | EN300-364576-5.0g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 5.0g |
$3935.0 | 2025-03-18 | |
| Enamine | EN300-364576-10.0g |
2-{[(3-methoxycyclohexyl)oxy]methyl}morpholine |
1342102-32-2 | 95.0% | 10.0g |
$5837.0 | 2025-03-18 |
Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]-
Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- (CAS No. 1342102-32-2): A Comprehensive Overview
Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]-, identified by the CAS number 1342102-32-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex structure, exhibits unique chemical properties that make it a valuable intermediate in the development of various therapeutic agents. The molecular architecture of Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- incorporates a morpholine ring linked to a 3-methoxycyclohexyl moiety through an oxygenated methylene group, which contributes to its versatility in synthetic applications.
The significance of Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- lies in its potential applications across multiple domains of chemical and pharmaceutical research. Its structural features allow for facile modifications and functionalizations, making it a preferred building block in the synthesis of complex molecules. Recent advancements in medicinal chemistry have highlighted the compound's role in the development of novel drugs targeting various biological pathways.
In the realm of drug discovery, Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- has been explored as a key intermediate in the synthesis of bioactive molecules. The morpholine scaffold is particularly noteworthy for its ability to enhance drug solubility and bioavailability, which are critical factors in pharmaceutical design. Furthermore, the presence of the 3-methoxycyclohexyl group introduces steric and electronic properties that can be fine-tuned to optimize pharmacokinetic profiles.
Recent studies have demonstrated the utility of Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- in the development of inhibitors for enzymes involved in inflammatory and infectious diseases. For instance, researchers have leveraged its structural framework to design compounds that modulate pathways associated with chronic inflammation. These findings underscore the compound's potential as a lead molecule or scaffold for further derivatization.
The synthesis of Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- involves multi-step organic reactions that highlight the compound's synthetic versatility. The process typically begins with the functionalization of a morpholine derivative followed by the introduction of the 3-methoxycyclohexyl group via nucleophilic substitution or other coupling reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.
The chemical reactivity of Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- allows for further derivatization into a wide array of pharmacologically relevant compounds. For example, its ability to undergo etherification and alkylation reactions makes it a suitable candidate for generating analogs with enhanced binding affinity or selectivity. These modifications are essential in optimizing drug candidates for clinical trials.
In conclusion, Morpholine, 2-[[(3-methoxycyclohexyl)oxy]methyl]- (CAS No. 1342102-32-2) represents a promising compound in pharmaceutical research due to its unique structural features and synthetic potential. Its applications span across drug discovery, medicinal chemistry, and bioorganic synthesis, making it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in advancing pharmaceutical innovation is expected to grow.
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